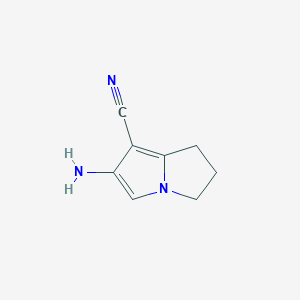

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

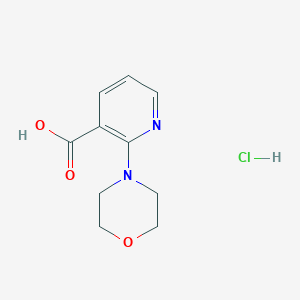

“6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile” is a chemical compound with the molecular formula C8H9N3 . It is a compound that can be used in various chemical reactions .

Synthesis Analysis

The synthesis of pyrrolizine derivatives, such as “6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile”, can be achieved via a one-pot 1,3-dipolar cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates, in alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile” are not fully detailed in the search results. The molecular weight is reported to be 147.18 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Structures

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile and similar compounds serve as precursors in the synthesis of various heterocyclic structures. They are utilized in one-pot procedures to create compounds like tetrahydroindolizines, dihydro-1H-pyrrolizines, and tetrahydro-5H-pyrrolo[1,2-a]azepines. These methods provide high-yielding access to a variety of pyrrole-containing heterocycles from commercially available materials (Nebe, Kucukdisli, & Opatz, 2016).

Phase Transfer Catalysis

The compound is also involved in phase transfer catalysis, a method that enhances the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles. This process is optimized using 18-crown-6 under solid-liquid conditions in acetonitrile (Dave & Parikh, 2001).

Dithiomalondianilide Reactions

In another application, reactions involving arylmethylidenemalononitriles and dithiomalonic acid dianilide in the presence of morpholine produce specific dithiolo[3,4-b]pyridine-carbonitriles. This synthesis has been structurally analyzed through X-ray studies (Dotsenko et al., 2015).

Aminonitriles and Enones Cyclocondensation

The reaction of aminonitriles with alpha,beta-unsaturated carbonyl compounds results in 3,4-dihydro-2H-pyrrole 2-carbonitriles and trisubstituted pyrroles, useful in preparing polysubstituted pyrrolizidines (Bergner, Wiebe, Meyer, & Opatz, 2009).

Tautomerization and NLO Properties

The amine-imine tautomerization in related compounds, such as amino-dihydro-naphthyridine-carbonitriles, has been studied, revealing insights into electronic properties and energetics. This research is significant in understanding photochromic properties and non-linear optical (NLO) characteristics (Wazzan & Safi, 2017).

Propriétés

IUPAC Name |

2-amino-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-7(10)5-11-3-1-2-8(6)11/h5H,1-3,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNBRCWCCVJYML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CN2C1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2821988.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2821991.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2821992.png)

![2-(2-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B2821995.png)

![N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821998.png)

![N-(2-ethoxyphenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2821999.png)

![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2822005.png)